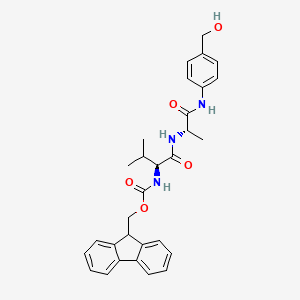

Fmoc-Val-Ala-PAB

Description

Contextualization of Fmoc-Val-Ala-PAB within Targeted Therapeutics Research

Targeted therapeutics represent a paradigm shift in medicine, moving away from the broad effects of conventional chemotherapy towards treatments that selectively act on diseased cells. Antibody-drug conjugates (ADCs) are at the forefront of this research, combining the high specificity of antibodies with the potent cell-killing ability of cytotoxic drugs. drug-dev.com Within this framework, the linker technology is a critical determinant of an ADC's success. drug-dev.com

This compound is a key component in this field, serving as a protease-sensitive linker. The Valine-Alanine (Val-Ala) dipeptide sequence is specifically designed for this purpose and is utilized in several ADCs that have reached clinical development. creative-biolabs.com Research has shown that the Val-Ala linker offers distinct advantages over other dipeptide linkers, such as the more commonly used Valine-Citrulline (Val-Cit). creative-biolabs.comcam.ac.uk One significant finding is that Val-Ala linkers can enable a higher drug-to-antibody ratio (DAR) with limited aggregation, a crucial factor for manufacturing stable and effective ADCs. creative-biolabs.com For instance, studies have demonstrated that Val-Ala linkers can achieve a DAR of up to 7.4, whereas Val-Cit linkers often lead to precipitation and aggregation at high DARs. creative-biolabs.comcam.ac.uk This is partly attributed to the lower hydrophobicity of the Val-Ala dipeptide, which makes it particularly well-suited for conjugation with highly lipophilic payloads, such as pyrrolobenzodiazepine (PBD) dimers. creative-biolabs.com

Overview of Cleavable Linkers in Bioconjugate Chemistry with Emphasis on Enzymatic Lability

In bioconjugate chemistry, particularly in the design of ADCs, linkers are broadly categorized as cleavable or non-cleavable. proteogenix.science Cleavable linkers are designed to break and release their payload upon encountering specific triggers within the target cell or its microenvironment. cam.ac.uk These triggers can be chemical, such as the acidic environment of endosomes and lysosomes, or enzymatic. creative-biolabs.comcam.ac.uk

Enzymatically labile linkers have gained significant traction due to their superior plasma stability combined with a highly specific release mechanism. nih.gov This strategy leverages the differential expression of certain enzymes in tumor tissues compared to healthy tissues. Lysosomal proteases, such as cathepsins, are a common target for this approach as they are often upregulated in malignant cells and are highly active in the acidic environment of the lysosome. encyclopedia.pub The Val-Ala dipeptide is a prime example of a sequence engineered to be a substrate for Cathepsin B, a lysosomal cysteine protease. iris-biotech.debroadpharm.commedchemexpress.com The stability of the peptide bond in the slightly basic pH of blood plasma prevents premature drug release, while its rapid cleavage inside the target cell's lysosome ensures the payload is delivered where it is needed. frontiersin.org

Fundamental Role of Peptide-Based Linkers in Enabling Selective Payload Release

Peptide-based linkers are fundamental to the "smart" design of modern drug conjugates, acting as a crucial bridge between the targeting antibody and the cytotoxic drug. Their primary role is to control the release of the therapeutic payload. drug-dev.com The this compound linker exemplifies this function through a multi-component system designed for precision.

The process begins when an ADC utilizing this linker binds to its target antigen on a cancer cell and is internalized, typically into the lysosome. Inside the lysosome, proteases such as Cathepsin B recognize and cleave the amide bond of the Val-Ala dipeptide sequence. iris-biotech.demedchemexpress.com This enzymatic cleavage is the key event that initiates payload release.

Following the cleavage of the peptide, the para-aminobenzyl (PAB) group, which acts as a self-immolative spacer, becomes unstable. proteogenix.science It undergoes a spontaneous 1,6-elimination reaction, which rapidly decomposes the spacer and liberates the attached drug in its active, unmodified form. proteogenix.sciencenih.gov This self-immolative mechanism is critical because it ensures that no part of the linker remains attached to the drug, which could otherwise hinder its cytotoxic activity. cam.ac.uk This precise, enzyme-triggered, multi-step release mechanism ensures that the highly potent payload is unleashed selectively within cancer cells, which is the cornerstone of the high therapeutic index observed with advanced ADCs. drug-dev.com

Structure

3D Structure

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33N3O5/c1-18(2)27(29(36)31-19(3)28(35)32-21-14-12-20(16-34)13-15-21)33-30(37)38-17-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,18-19,26-27,34H,16-17H2,1-3H3,(H,31,36)(H,32,35)(H,33,37)/t19-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEQFKSWCKVBTP-PPHZAIPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Architecture and Design Principles of Fmoc Val Ala Pab

Structural Components: Valine-Alanine Dipeptide and para-Aminobenzyl (PAB) Unit

The functional core of Fmoc-Val-Ala-PAB consists of two key building blocks: a dipeptide sequence and a self-immolative spacer.

Valine-Alanine (Val-Ala) Dipeptide: This dipeptide forms the backbone of the linker and serves as the specific recognition motif for an enzyme. axispharm.com The Val-Ala sequence is designed to be a substrate for certain proteases, particularly lysosomal enzymes that are often overexpressed in cancer cells. axispharm.comresearchgate.net This dipeptide linker is characterized by its high stability in the bloodstream, which is crucial for preventing the premature release of a conjugated drug and minimizing off-target toxicity. axispharm.comnih.gov The choice of these natural amino acids contributes to the biocompatibility of the linker system.

para-Aminobenzyl (PAB) Unit: The PAB moiety, also referred to as a p-aminobenzyl alcohol group, functions as a self-immolative spacer or an "electronic cascade spacer". symeres.comgoogle.com It connects the dipeptide unit to the therapeutic payload via a carbamate (B1207046) or ether linkage. iris-biotech.deresearchgate.net The PAB unit is designed to be stable until the adjacent Val-Ala peptide bond is cleaved. google.com Once cleavage occurs, the PAB undergoes a rapid, spontaneous chemical decomposition to release the attached payload. symeres.comiris-biotech.de

Table 1: Structural Components of the Val-Ala-PAB Linker and Their Functions

| Component | Chemical Group | Primary Function |

|---|---|---|

| Enzymatic Target | Valine-Alanine (Val-Ala) Dipeptide | Provides specificity as a substrate for Cathepsin B, ensuring cleavage occurs at the target site. axispharm.comnih.gov |

| Self-Immolative Spacer | para-Aminobenzyl (PAB) | Connects the dipeptide to the payload and undergoes spontaneous 1,6-elimination upon enzymatic cleavage to release the payload. google.comiris-biotech.de |

| Payload Attachment Point | Hydroxymethyl or Amino Group on PAB | Forms a carbamate or ether bond with the drug, which is cleaved during the self-immolation process. iris-biotech.de |

Design Rationale for Cathepsin B-Specific Cleavage

The Val-Ala-PAB linker is engineered for selective cleavage by Cathepsin B, a lysosomal cysteine protease. broadpharm.com This specificity is a cornerstone of its design for targeted cancer therapy.

The rationale for targeting Cathepsin B includes several key factors:

Overexpression in Tumors: Cathepsin B is frequently highly up-regulated in various malignant cells compared to healthy tissues. mdpi.com

Intracellular Location: As a lysosomal enzyme, Cathepsin B is primarily active within the cell. This ensures that the linker is cleaved and the payload is released after the ADC has been internalized by the target cancer cell, enhancing specificity. tcichemicals.com

Optimal pH for Activity: The enzymatic activity of Cathepsin B is maximal at the acidic pH values (pH 4.5-5.5) found within lysosomes. mdpi.com The neutral pH of the systemic circulation (around pH 7.4) is not optimal for its activity, which helps prevent premature drug release while the ADC is in the bloodstream.

Substrate Specificity: Cathepsin B recognizes and efficiently cleaves specific dipeptide sequences. While Valine-Citrulline (Val-Cit) is a widely studied substrate, Valine-Alanine (Val-Ala) has also been demonstrated to be an effective and stable substrate for Cathepsin B-mediated cleavage. researchgate.netnih.gov

Table 2: Key Research Findings on Cathepsin B-Specific Linker Cleavage | Finding | Significance | | :--- | :--- | | Enzyme Location | Cathepsin B is a lysosomal protease. | Payload release is confined to the intracellular environment of the target cell following internalization. | | Tumor Association | The enzyme is overexpressed in many cancer types. mdpi.com | Provides a tumor-specific trigger for drug activation. | | pH Dependency | Optimal activity occurs in the acidic environment of the lysosome. mdpi.com | Minimizes linker cleavage in the bloodstream, enhancing stability and reducing systemic toxicity. | | Substrate Recognition | Dipeptides like Val-Ala and Val-Cit are efficient substrates for Cathepsin B. nih.gov | Allows for the rational design of linkers that are stable until they encounter the target enzyme. |

Principles of Self-Immolative Linker Design Utilizing the PAB Moiety

A self-immolative linker is a chemical system designed to undergo spontaneous degradation and release a payload following a specific triggering event. symeres.comotago.ac.nz The PAB unit is a classic example of such a system, operating through an electronic cascade mechanism. otago.ac.nzresearchgate.net

The process of self-immolation is initiated by the Cathepsin B-catalyzed cleavage of the amide bond between the C-terminal alanine (B10760859) of the dipeptide and the amino group of the PAB spacer. google.comrsc.org This enzymatic action is the sole trigger required to set off the following sequence:

Triggering Event: Cathepsin B hydrolyzes the peptide bond linking Alanine to the PAB unit. google.comiris-biotech.de

Initiation of Electronic Cascade: The cleavage exposes the aromatic amine of the PAB moiety. This free aniline (B41778) is a potent electron-donating group, which destabilizes the molecule. google.com

1,6-Elimination: The increased electron density on the aromatic ring initiates a spontaneous 1,6-elimination reaction. This electronic cascade proceeds through the conjugated system of the benzene (B151609) ring, leading to the formation of an unstable intermediate, an aza-quinone methide. iris-biotech.deotago.ac.nzresearchgate.net

Payload Release: The fragmentation of this intermediate results in the liberation of carbon dioxide and the unmodified, active payload in a "traceless" manner, meaning no part of the linker remains attached to the drug. iris-biotech.dersc.org

This elegant mechanism ensures that the conversion of the enzymatic signal (peptide bond cleavage) into a chemical reaction (payload release) is rapid and efficient, occurring only after the linker has reached its intended intracellular target. iris-biotech.deotago.ac.nz

Table 3: Mentioned Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| (9H-Fluoren-9-yl)methyl ((S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxopropan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate | This compound |

| Valine | Val |

| Alanine | Ala |

| para-Aminobenzyl alcohol | PAB |

| Citrulline | Cit |

Synthetic Methodologies for Fmoc Val Ala Pab and Its Conjugatable Derivatives

Solid-Phase Peptide Synthesis Strategies for the Valine-Alanine Dipeptide

Solid-Phase Peptide Synthesis (SPPS) represents a widely adopted and efficient method for assembling the Val-Ala dipeptide backbone of the linker. The general strategy involves the sequential addition of N-terminally protected amino acids to a growing peptide chain that is covalently anchored to an insoluble polymer resin. 20.210.105 For the Val-Ala sequence, the synthesis typically commences by attaching an Fmoc-protected alanine (B10760859) to a suitable solid support, such as Wang resin, followed by the coupling of Fmoc-protected valine.

The SPPS cycle for extending the peptide chain consists of two critical steps: deprotection of the N-terminal Fmoc group and coupling of the next amino acid.

Fmoc Deprotection: The removal of the acid-labile Fmoc protecting group is achieved under basic conditions to expose the free amine of the resin-bound amino acid, making it available for the subsequent coupling reaction. 20.210.105 The most common reagent for this purpose is a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). rsc.orgiris-biotech.dechempep.com The deprotection reaction is typically performed by treating the resin with the piperidine solution for short, repeated intervals (e.g., 5 and 10 minutes). chempep.com Some protocols advocate for a two-stage deprotection, beginning with a more concentrated 40% piperidine solution for a brief period (e.g., 3 minutes) followed by a longer treatment with a 20% solution (e.g., 12 minutes). The progress of the Fmoc removal can be quantitatively monitored in real-time by UV/Vis spectroscopy, measuring the absorbance of the dibenzofulvene-piperidine adduct that is released. iris-biotech.de

Amino Acid Coupling: Following deprotection and thorough washing of the resin, the next Fmoc-protected amino acid is introduced and covalently linked to the newly exposed amine. This amide bond formation is facilitated by activating the carboxylic acid group of the incoming amino acid. A variety of coupling reagents are available, each with distinct activation mechanisms and efficiencies. Commonly used activators include carbodiimides like N,N'-diisopropylcarbodiimide (DIPC), often used with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization, and aminium-based reagents like HATU, HBTU, and TBTU. thaiscience.info

Research comparing different coupling agents for the Val-Ala linkage has shown that HATU, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in DMF, provides superior results, achieving high yields and minimal epimerization. The use of excess reagents is a common practice in SPPS to drive the reaction to completion. 20.210.105

Table 1: Comparison of Coupling Reagents for Val-Ala Dipeptide Synthesis

| Reagent | Solvent | Time (hr) | Yield (%) | Epimerization (%) |

|---|---|---|---|---|

| HATU | DMF | 1 | 98 | <1 |

| DCC/HOBt | DMF | 2 | 89 | 5 |

| EEDQ | DCM | 12 | 72 | 15 |

Solution-Phase Synthesis Approaches for Fmoc-Val-Ala-PAB

For large-scale and industrial production where the capacity of solid supports can be limiting, solution-phase synthesis offers a viable alternative. This approach typically employs a fragment condensation strategy. The synthesis is broken down into the preparation of key intermediates which are then combined.

A common route involves first synthesizing the protected dipeptide, Fmoc-Val-Ala-OH. nih.gov This can be achieved by activating Fmoc-Val-OH with N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC), followed by reaction with L-alanine. nih.gov Alternatively, Fmoc-Val-OH and a C-terminally protected alanine, such as H-Ala-OtBu, can be coupled using reagents like TBTU and HOAt in a solvent like tetrahydrofuran (B95107) (THF).

Once the Fmoc-Val-Ala-OH fragment is prepared and purified, it is coupled to the p-aminobenzyl alcohol (PAB) spacer. nih.gov If a protected alanine was used, the C-terminal protecting group (e.g., tert-butyl) is first cleaved using an acid such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). The resulting free acid of the dipeptide is then activated and reacted with p-aminobenzyl alcohol to yield the final product, this compound-OH. nih.gov

Preparation of Activated Forms for Conjugation (e.g., PNP esters, chlorides)

To facilitate the conjugation of this compound to a drug molecule or other substrates, the terminal hydroxyl group of the PAB moiety must be activated to make it a better leaving group. This creates a reactive handle for nucleophilic attack by an amine or hydroxyl group on the payload.

p-Nitrophenyl (PNP) Carbonates: A widely used activated form is the p-nitrophenyl carbonate derivative, this compound-PNP. axispharm.commedchemexpress.com This intermediate is synthesized by reacting this compound-OH with bis(p-nitrophenyl) carbonate. nih.gov The resulting PNP ester is highly susceptible to nucleophilic substitution, making it an efficient tool for forming stable carbamate (B1207046) linkages with drug molecules. axispharm.comcreative-biolabs.com

Pentafluorophenyl (PFP) Esters: Similar to PNP esters, pentafluorophenyl esters are highly reactive species used for efficient conjugation. this compound-PFP serves as a valuable reagent for bioconjugation with amine or thiol nucleophiles.

Acyl Chlorides: The chloride derivative, this compound-Cl, represents another reactive form of the linker. iris-biotech.deissuu.com This compound can be synthesized from the corresponding alcohol and is capable of reacting with nucleophiles, including tertiary amines, to form stable quaternary ammonium (B1175870) linkers. iris-biotech.de

Table 2: Activated Forms of this compound for Conjugation

| Activated Form | Full Name | Purpose |

|---|---|---|

| This compound-PNP | 9-Fluorenylmethyloxycarbonyl-valyl-alanyl-(4-aminobenzyl)-(4-nitrophenyl)carbonate | Highly reactive ester for forming carbamate linkages with drug payloads. axispharm.comissuu.com |

| This compound-PFP | This compound-pentafluorophenyl ester | Efficient conjugation to nucleophilic groups like amines and thiols. |

| This compound-Cl | 9-Fluorenylmethyloxycarbonyl-valyl-alanyl-4-aminobenzylchloride | Reactive chloride for conjugation, including formation of quaternary amines. iris-biotech.deissuu.com |

Advanced Synthetic Routes for Modified this compound Analogues

The standard this compound linker, while effective for many applications, can require modification to suit specialized contexts such as oligonucleotide-drug conjugation or to improve pharmacokinetic properties.

Analogues for Oligonucleotide Synthesis: The standard PAB linker can exhibit instability under the conditions required for automated oligonucleotide synthesis. rsc.orgnih.gov To overcome this, modified analogues have been developed. One advanced strategy involves protecting the amine of the PAB group with a photolabile 2-nitrobenzyl (NB) group. rsc.org The synthesis of this analogue, Fmoc-Val-Ala-NB-PAB-OH, involves a multi-step solution-phase route. rsc.org This modified linker shows enhanced stability during DNA synthesis and can be subsequently converted into a phosphoramidite (B1245037) building block for automated incorporation into an oligonucleotide chain. rsc.orgchemrxiv.orgnih.gov Another approach to circumvent instability involves replacing the p-aminobenzyl alcohol (PAB) spacer entirely with p-aminophenethyl alcohol (PAP), leading to the synthesis of Fmoc-Val-Ala-PAP-OH. nih.gov

PEGylated Analogues: To enhance the solubility and potentially improve the in vivo characteristics like tumor penetration, the linker can be modified with polyethylene (B3416737) glycol (PEG) chains. For example, a Fmoc-PEG₄-Val-Ala-PAB analogue incorporates a short, discrete PEG spacer, combining the enzymatic cleavability of the dipeptide with the beneficial properties of PEGylation.

Enzymatic Cleavage and Intracellular Release Mechanisms of Fmoc Val Ala Pab Based Linkers

Cathepsin B-Mediated Hydrolysis of the Valine-Alanine Dipeptide

The primary enzymatic trigger for the activation of Fmoc-Val-Ala-PAB-based linkers is the lysosomal protease, Cathepsin B. broadpharm.comiris-biotech.de This enzyme is frequently overexpressed in the lysosomes of tumor cells, making it an ideal target for cancer-specific drug release. Cathepsin B recognizes and specifically cleaves the amide bond between the alanine (B10760859) residue and the p-aminobenzyl (PAB) group of the Val-Ala dipeptide. nih.govgoogle.com

The Val-Ala sequence has been identified as an effective substrate for Cathepsin B, comparable to the more extensively studied Valine-Citrulline (Val-Cit) linker. nih.goviris-biotech.de While some studies indicate that the Val-Ala linker may be cleaved at a slightly slower rate than the Val-Cit linker in isolated enzyme assays, it offers advantages such as lower hydrophobicity, which can help prevent aggregation of the ADC. iris-biotech.decam.ac.uk The specificity of Cathepsin B for the Val-Ala dipeptide ensures that the conjugated payload remains attached to the carrier molecule while in circulation, minimizing off-target toxicity, and is only released after internalization into the target cell's lysosomes.

Elucidation of the Self-Immolative Cascade Mechanism of the PAB Unit

Following the enzymatic cleavage of the Val-Ala dipeptide by Cathepsin B, the p-aminobenzyl (PAB) spacer unit initiates a spontaneous chemical rearrangement known as self-immolation. otago.ac.nz This process is critical for the traceless release of the attached payload, meaning the drug is liberated without any part of the linker remaining attached. iris-biotech.de

1,6-Elimination Process and Subsequent Payload Liberation

The cleavage of the amide bond by Cathepsin B exposes a free amine group on the PAB unit. rsc.org This newly formed amine is a strong electron-donating group that triggers a cascade of electronic rearrangements within the PAB spacer. rsc.orgnih.gov This cascade proceeds through a 1,6-elimination reaction. nih.govgoogle.com

The 1,6-elimination mechanism involves the spontaneous fragmentation of the PAB linker. This results in the formation of a highly reactive aza-quinone methide intermediate and the release of carbon dioxide. rsc.orggoogle.comnih.gov The payload, which is typically attached to the benzylic position of the PAB unit via a carbamate (B1207046) bond, is then liberated in its original, unmodified, and active form. google.commedchemexpress.com This entire self-immolative process is rapid and irreversible, ensuring efficient drug release at the target site. otago.ac.nz

Kinetic Studies of Enzymatic Cleavage in Lysosomal Mimicking Environments

To understand the efficiency of drug release, kinetic studies of the enzymatic cleavage of Val-Ala linkers are often performed in environments that simulate the conditions within lysosomes. These conditions are typically characterized by an acidic pH (around 4.5-5.5) and the presence of reducing agents. nih.govescholarship.org

Research has shown that Cathepsin B exhibits optimal proteolytic activity under these acidic and reducing conditions, which are characteristic of the endo-lysosomal compartment. nih.gov Studies comparing different dipeptide linkers have provided valuable insights into their relative cleavage rates. For instance, in an isolated Cathepsin B cleavage assay, the Val-Ala linker was observed to be cleaved at approximately half the rate of the Val-Cit linker. iris-biotech.de However, when incubated in rat liver lysosomal extracts, which contain a mixture of lysosomal enzymes, the hydrolysis rates of Val-Cit and other dipeptides like Phe-Lys were found to be similar, suggesting the involvement of multiple proteases. cam.ac.uk

The table below summarizes comparative data on the cleavage rates of different dipeptide linkers.

| Dipeptide Linker | Relative Cleavage Rate (Isolated Cathepsin B) | Half-life in Rat Liver Lysosomal Extract | Reference |

| Val-Ala | Slower than Val-Cit | Not explicitly stated, but effective | iris-biotech.decam.ac.uk |

| Val-Cit | Faster than Val-Ala | 240 min | iris-biotech.de |

| Phe-Lys | Most rapid cleavage | 8 min | iris-biotech.de |

These kinetic studies are crucial for optimizing the design of linkers to achieve the desired rate of payload release for maximum therapeutic efficacy.

Influence of Microenvironmental Factors on Cleavage Efficiency

The efficiency of the enzymatic cleavage of the this compound linker is significantly influenced by various factors within the cellular microenvironment, particularly within the lysosome.

Key factors include:

pH: Cathepsin B activity is highly dependent on pH. It functions optimally in the acidic environment of the lysosome (pH 4.5-5.5). nih.govescholarship.orgacs.org At the neutral pH of the bloodstream (around 7.4), its activity is significantly lower, which contributes to the stability of the ADC in circulation. escholarship.orgunirioja.es Studies have shown that the rate of cleavage by Cathepsin B is faster at pH 5.0 than at pH 6.0. thno.org

Redox Potential: The reducing environment of the lysosome is also favorable for the activity of cysteine cathepsins like Cathepsin B. nih.gov

Enzyme Concentration: The concentration of active Cathepsin B within the lysosomes of target cells will directly impact the rate of linker cleavage. Tumor cells often have elevated levels of this enzyme.

Steric Hindrance: The structure of the payload molecule attached to the PAB linker can sometimes sterically hinder the access of Cathepsin B to the Val-Ala cleavage site. The PAB spacer itself helps to mitigate this by creating distance between the payload and the dipeptide. encyclopedia.pubnih.gov

Applications in Targeted Drug Delivery Systems Research

Antibody-Drug Conjugates (ADCs) Incorporating Fmoc-Val-Ala-PAB Linkers

The Val-Ala dipeptide within the this compound linker is specifically designed to be recognized and cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells. iris-biotech.debroadpharm.comresearchgate.net This enzymatic cleavage initiates the release of the conjugated cytotoxic drug directly inside the cancer cell, thereby enhancing its efficacy while minimizing systemic toxicity. iris-biotech.denih.gov

Strategies for Antibody Conjugation and Drug-to-Antibody Ratio (DAR) Impact

The conjugation of a linker-payload to an antibody is a critical step that influences the stability, homogeneity, and efficacy of an ADC. A common strategy involves the reduction of interchain disulfide bonds on the monoclonal antibody to generate reactive thiol groups, which then react with a maleimide (B117702) group on the linker-payload construct. The number of drug molecules attached to a single antibody, known as the drug-to-antibody ratio (DAR), is a key parameter affecting the ADC's therapeutic window. nih.gov

Research comparing the Val-Ala dipeptide linker to the more commonly used Val-Cit linker has revealed significant advantages in the context of DAR. The Val-Ala linker exhibits lower hydrophobicity, which helps to prevent aggregation and precipitation of the ADC, especially when conjugating highly lipophilic payloads like pyrrolobenzodiazepine (PBD) dimers. mdpi.comnih.gov This characteristic allows for the production of ADCs with a higher DAR, potentially up to 7.4, with limited aggregation (less than 10%). mdpi.comosf.io In contrast, achieving a high DAR with the Val-Cit linker can be challenging due to increased aggregation. mdpi.com The ability to achieve a higher, more uniform DAR can lead to a more potent and consistent therapeutic agent.

Table 1: Comparison of Val-Ala and Val-Cit Linker Properties in ADC Conjugation

| Feature | Val-Ala Linker | Val-Cit Linker | Reference |

|---|---|---|---|

| Hydrophobicity | Lower | Higher | mdpi.comnih.gov |

| Max Achievable DAR | ~7.4 | < 4 (typically) | mdpi.comnih.gov |

| Aggregation with Lipophilic Payloads | Low (<10%) | High | mdpi.com |

| Suitability for PBD Dimers | High | Moderate | mdpi.com |

Payload Release Kinetics within Cancer Cells

Upon internalization of the ADC into a cancer cell, it is trafficked to the lysosome. Inside the lysosome, cathepsin B cleaves the amide bond between the alanine (B10760859) and the p-aminobenzyl (PAB) group of the linker. iris-biotech.denih.gov This cleavage initiates a self-immolative cascade. The PAB spacer spontaneously undergoes a 1,6-elimination reaction, leading to the release of the unmodified, active payload along with carbon dioxide and an aza-quinone methide. nih.gov

Studies comparing the enzymatic cleavage rates have shown that the Val-Ala linker is cleaved by cathepsin B at approximately half the rate of the Val-Cit linker. iris-biotech.decam.ac.uk In one study measuring the release of doxorubicin, the Val-Cit linker had a half-life of 240 minutes in the presence of cathepsin B. iris-biotech.denih.gov While the cleavage of Val-Ala is slower, it is still highly efficient and specific to the lysosomal environment, ensuring that the payload is released preferentially within the target cells. iris-biotech.denih.gov This controlled release is crucial for the linker's function, balancing stability in circulation with effective payload delivery at the site of action.

Bystander Effect Induction by Liberated Cytotoxic Payloads

The bystander effect is a phenomenon where the cytotoxic payload released from a targeted cancer cell can diffuse across the cell membrane and kill adjacent, neighboring cancer cells, including those that may not express the target antigen. nih.gov This effect is highly dependent on the properties of the released payload and the linker. A crucial requirement is a cleavable linker, like Val-Ala-PAB, that releases a payload that is cell-membrane permeable. aacrjournals.org Payloads that are neutral and lipophilic are more likely to induce a bystander effect. nih.gov

ADCs utilizing a Val-Ala linker in conjunction with highly potent, membrane-permeable payloads such as PBD dimers have been shown to induce a significant bystander effect. aacrjournals.org For example, an ADC named REGN3124-PBD, which uses a cathepsin B-cleavable Val-Ala linker to conjugate a PBD dimer, has demonstrated the ability to exert bystander killing in preclinical models of glioblastoma. This capability is particularly important for treating tumors with heterogeneous antigen expression, as it allows the ADC to be effective against a broader population of cancer cells within the tumor microenvironment. nih.govresearchgate.net

Oligonucleotide-Drug Conjugates (ODCs) Utilizing this compound Variants

The success of cleavable linkers in the ADC field has inspired their application in oligonucleotide-drug conjugates (ODCs), which aim to combine the targeting specificity of oligonucleotides with the therapeutic potency of small molecule drugs. However, the direct application of linkers like this compound presents unique challenges related to the chemistry of solid-phase oligonucleotide synthesis.

Design Considerations for Traceless Payload Release in ODCs

A key challenge in developing ODCs with cleavable linkers is the inherent instability of the p-aminobenzyl (PAB) phosphodiester bond during the standard deprotection steps of oligonucleotide synthesis. nih.gov To address this, researchers have designed variants of the Val-Ala linker. One notable example is the development of a Val-Ala(NB) phosphoramidite (B1245037) , where the dipeptide is protected by a photolabile 2-nitrobenzyl (NB) group. nih.govchemrxiv.orgrsc.org

This design allows for the stable incorporation of the linker into an oligonucleotide sequence using automated DNA synthesizers. nih.gov Following synthesis and deprotection, the NB group can be removed by exposure to UV light. nih.gov The resulting ODC, now containing the active Val-Ala linker, can be internalized by target cells. Intracellular cathepsin B then cleaves the dipeptide, initiating the self-immolative cascade of the PAB spacer to release a payload-phosphate adduct. nih.govchemrxiv.org This adduct is subsequently converted to the free, traceless payload by endogenous phosphatase enzymes. nih.govchemrxiv.org This modular and stimuli-responsive approach enables the traceless release of the payload, which is critical for its therapeutic activity. nih.gov

Stability During Oligonucleotide Synthesis and Deprotection

The stability of the linker during the harsh chemical conditions of oligonucleotide synthesis and deprotection is paramount. The standard p-acetamidobenzyl (PAB)-phosphodiester structure has been shown to have poor stability under these conditions, with studies indicating almost 100% degradation. nih.gov

The introduction of the 2-nitrobenzyl (NB) protecting group on the Val-Ala dipeptide significantly enhances its stability. nih.govchemrxiv.org Studies have demonstrated that with the NB protection, approximately 87% of the Val-Ala(NB) linkage remains intact after deprotection with concentrated ammonia (B1221849) at room temperature. chemrxiv.org Further experiments showed that the dipeptide has good tolerance to extended deprotection conditions, with over 85% remaining intact even after 10 hours at 55°C in ammonia. nih.govchemrxiv.org This improved stability makes the Val-Ala(NB) phosphoramidite a viable and valuable tool for the automated synthesis of well-defined ODCs with enzyme-cleavable linkers. nih.govox.ac.uk

Table 2: Stability of Val-Ala Linker Variants During Oligonucleotide Deprotection

| Linker Variant | Deprotection Conditions | Integrity | Reference |

|---|---|---|---|

| PAB-phosphodiester | Standard ammonia deprotection | ~0% | nih.gov |

| Val-Ala(NB) | Ammonia, room temp, 2 hrs | ~87% | chemrxiv.org |

| Val-Ala(NB) | Ammonia, 55°C, 5 hrs | ~85% | nih.govchemrxiv.org |

| Val-Ala(NB) | Ammonia, 55°C, 10 hrs | ~86% | nih.govchemrxiv.org |

Small Molecule-Drug Conjugates (SMDCs) Embodying this compound Linkers

This compound is a key building block in the synthesis of SMDCs, which are designed to selectively deliver potent cytotoxic drugs to diseased cells, particularly cancer cells. biocat.comtargetmol.combroadpharm.com The Valine-Alanine (Val-Ala) dipeptide sequence within the linker is specifically engineered to be a substrate for cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment. broadpharm.commdpi.com Following the enzymatic cleavage of the Val-Ala peptide bond, the para-aminobenzyl (PAB) group functions as a self-immolative spacer. nih.govotago.ac.nz This spacer undergoes a spontaneous 1,6-elimination reaction, leading to the release of the conjugated drug in its active, unmodified form. iris-biotech.de This controlled, sequential process of cleavage and self-immolation is central to the efficacy of SMDCs utilizing this linker technology.

The specificity of SMDCs is achieved by attaching a ligand that binds to receptors overexpressed on the surface of target cells. The this compound linker serves as the crucial connection between this targeting moiety and the cytotoxic payload.

Gonadotropin-Releasing Hormone (GnRH-III) Analogs:

One notable strategy involves the use of analogs of gonadotropin-releasing hormone (GnRH-III) as targeting ligands. nih.govnih.gov GnRH receptors are frequently overexpressed on the surface of various cancer cells, including ovarian and pancreatic cancers. nih.govnih.gov Researchers have synthesized SMDCs where a GnRH-III analog is conjugated to anticancer drugs like daunorubicin (B1662515) (Dau) or paclitaxel (B517696) (PTX) via the Val-Ala-PAB self-immolative linker. nih.govnih.gov

In a study investigating such conjugates, cleavable GnRH-III-drug bioconjugates demonstrated a significant growth-inhibitory effect on GnRH receptor-expressing A2780 ovarian cancer cells. In contrast, their activity was diminished on Panc-1 pancreatic cancer cells, which have a lower level of GnRH receptor expression. nih.govnih.gov Furthermore, non-cleavable versions of these conjugates showed markedly reduced antiproliferative activity, underscoring the critical role of the cleavable Val-Ala linker in releasing the active drug. nih.gov Lysosomal degradation studies confirmed the efficient cleavage of the Val-Ala linker and subsequent drug release. nih.govnih.gov

RGD Peptidomimetics:

Another successful ligand-targeted strategy employs RGD (Arginine-Glycine-Aspartic acid) peptidomimetics. These molecules target αvβ3 integrins, which are highly expressed on the surface of endothelial cells in growing tumors and on various cancer cells. targetmol.comtargetmol.comabsin.cnmdpi.com The this compound linker has been utilized in the synthesis of RGD peptidomimetic-paclitaxel conjugates. biocat.comtargetmol.comtargetmol.comabsin.cn In these constructs, the RGD motif guides the conjugate to the tumor site, where the Val-Ala linker is cleaved by lysosomal enzymes, leading to the release of paclitaxel. mdpi.com

Interactive Table of Research Findings on SMDCs with Val-Ala-PAB Linkers

| Targeting Ligand | Drug Payload | Target Receptor/Cell | Key Findings | Reference(s) |

| GnRH-III analog | Daunorubicin | GnRH Receptor (A2780 Ovarian Cancer Cells) | Showed significant growth-inhibitory effect. Activity was dependent on GnRH receptor expression levels. | nih.gov, nih.gov |

| GnRH-III analog | Paclitaxel | GnRH Receptor (A2780 Ovarian Cancer Cells) | Demonstrated antiproliferative activity. Efficient drug release confirmed by lysosomal degradation studies. | nih.gov, nih.gov |

| RGD Peptidomimetic | Paclitaxel | αvβ3 Integrin | Utilized in the synthesis of conjugates with lysosomally cleavable linkers for targeted delivery. | biocat.com, targetmol.com, targetmol.com, absin.cn |

| Linear RGD Mimetic | Monomethyl Auristatin E (MMAE) | αvβ3 Integrin | Synthesized as an integrin αVβ3-targeting SMDC with an enzymatically cleavable Val-Ala-PABC linker. | nih.gov |

Prodrug Design Principles Based on this compound Self-Immolative Systems

The design of prodrugs using the this compound linker is governed by a set of key principles aimed at maximizing therapeutic efficacy while minimizing systemic toxicity. otago.ac.nznih.gov A prodrug is an inactive or less active form of a drug that is metabolized into its active form within the body. The this compound system provides a sophisticated mechanism for achieving this targeted activation.

The core principle is the requirement for a specific trigger, in this case, the enzymatic activity of cathepsin B, to initiate drug release. mdpi.commdpi.com This ensures that the cytotoxic payload remains dormant and non-toxic while the prodrug circulates in the bloodstream and travels to the target tissue. The Val-Ala dipeptide is selected for its known susceptibility to cleavage by cathepsin B, an enzyme whose activity is elevated in the lysosomal compartments of cancer cells. mdpi.comresearchgate.net

Upon enzymatic cleavage of the amide bond between valine and the p-aminobenzyl group, the self-immolative nature of the PAB spacer is crucial. The resulting p-aminobenzyl carbamate (B1207046) is electronically unstable and spontaneously undergoes a 1,6-elimination reaction. iris-biotech.de This intramolecular electronic cascade results in the formation of aza-p-quinone methide and the release of carbon dioxide and the free, unmodified drug. otago.ac.nziris-biotech.de This "traceless" release is a significant advantage, as it ensures that no part of the linker remains attached to the drug, which could otherwise impair its pharmacological activity. iris-biotech.dersc.org

Research on Linker Stability and Pharmacokinetic Considerations

In Vitro Plasma Stability Assessments of Fmoc-Val-Ala-PAB Conjugates

The in vitro stability of Val-Ala-PAB linkers is a crucial determinant of their suitability for clinical development. Assessments are typically performed by incubating the ADC in plasma from various species (e.g., human, rat, mouse) and monitoring for payload release over time.

Research indicates that dipeptide linkers like Val-Ala-PAB are generally stable in human plasma. apnbiotech.combroadpharm.com This stability is attributed to the relative inactivity of lysosomal proteases in the bloodstream and the presence of serum protease inhibitors. mdpi.comadcreview.com However, a significant challenge arises in preclinical studies, as these linkers often show marked instability in rodent plasma, particularly from mice. nih.govresearchgate.net This instability is primarily due to cleavage by the extracellular enzyme carboxylesterase 1C (Ces1C), which is present in mouse plasma but not human plasma. nih.govresearchgate.net

While no direct side-by-side comparison in an ADC format was found in the search results, a study on small molecule drug conjugates provided insight into the relative stability of Val-Ala versus the more commonly studied Val-Cit linker in isolated mouse serum. The findings suggest that the Val-Ala linker possesses slightly improved stability over the Val-Cit linker, though it likely still faces challenges in murine models. cam.ac.uk

| Dipeptide Linker | Half-life in Mouse Serum (hours) | Primary Cleavage Enzyme (in mice) |

|---|---|---|

| Val-Ala | 23 | Carboxylesterase 1C (Ces1C) |

| Val-Cit | 11.2 | Carboxylesterase 1C (Ces1C) |

Data derived from a study on small molecule drug conjugates, suggesting relative stability trends for ADC linkers. cam.ac.uk

In Vivo Stability and Systemic Circulation Profile Analyses

The in vivo stability and pharmacokinetic profile of an ADC are direct consequences of its linker's stability in circulation. An ideal ADC should have a long circulation half-life, allowing for maximum opportunity to engage with the target antigen on tumor cells.

For ADCs with Val-Ala-PAB linkers, the stability observed in vitro generally translates to the in vivo setting. In human patients, the linker's stability contributes to a favorable pharmacokinetic profile, minimizing premature drug deconjugation. mdpi.comadcreview.com However, the instability observed in mouse plasma complicates preclinical evaluation, as rapid payload release in mouse models can lead to misleading efficacy and toxicity data, potentially causing promising ADC candidates to be abandoned prematurely. nih.govcam.ac.uknih.gov This discrepancy between rodent and human stability underscores the importance of careful interpretation of preclinical data and the need for linker technologies that are stable across species. nih.gov

Impact of Conjugation Site on Linker Stability and Drug Release

The specific location on the monoclonal antibody where the linker-payload is attached has a profound impact on the stability, pharmacokinetics, and efficacy of the ADC. nih.govmdpi.comresearchgate.net Research has consistently shown that linkers conjugated to more solvent-exposed sites on the antibody are more susceptible to enzymatic cleavage in plasma. cam.ac.ukbiorxiv.org

Conversely, attaching the linker to a site that is partially shielded by the antibody's structure can protect it from circulating enzymes, thereby enhancing its stability. biorxiv.org For example, linkers attached to cysteine residues in the antibody's hinge region may be somewhat protected from degradation. biorxiv.org This site-dependent stability directly influences the rate of premature drug release and, consequently, the ADC's therapeutic index. medchemexpress.com The hydrophobic nature of the Val-Ala motif itself has been noted to sometimes cause issues in reactivity during conjugation, which can be a factor in selecting the final conjugation strategy. rsc.org In studies with non-internalizing antibodies, both Val-Ala and Val-Cit linkers performed similarly when attached to engineered cysteines.

| Conjugation Site Characteristic | Description | Impact on Stability | Reference |

|---|---|---|---|

| Solvent-Exposed | Linker is located on an external, easily accessible surface of the antibody. | Lower stability due to increased susceptibility to plasma enzymes. | cam.ac.ukbiorxiv.org |

| Shielded/Buried | Linker is located in a sterically hindered region, such as the hinge region or engineered sites. | Higher stability due to protection from enzymatic degradation. | biorxiv.org |

| Engineered Cysteines | Site-specific mutations introduce cysteine residues at defined locations for conjugation. | Can be designed to be in shielded locations, significantly improving stability and ADC homogeneity. | rsc.org |

Strategies for Enhancing Linker Stability in Biological Milieu

Given the challenges of premature linker cleavage, particularly in preclinical models, significant research has focused on developing strategies to enhance the stability of dipeptide linkers like Val-Ala-PAB. These strategies aim to maintain efficient lysosomal cleavage while minimizing susceptibility to extracellular enzymes. nih.govnih.gov

One successful approach involves modifications at the N-terminus of the valine residue (the P3 position). nih.gov Introducing a hydrophilic group or an additional amino acid, such as glutamic acid, can sterically hinder the approach of extracellular enzymes like Ces1C without impacting cleavage by intracellular cathepsins. nih.govacs.org The "Exo-Linker" technology repositions the cleavable peptide to the exterior of the PAB moiety and incorporates hydrophilic glutamic acid residues, which improves stability, reduces aggregation, and enhances resistance to enzymatic degradation. adcreview.comnih.gov

Another innovative method is the "tandem-cleavage" linker strategy. biorxiv.orgacs.org This involves adding a second cleavable moiety, such as a β-glucuronide group, which acts as a temporary protecting group. This group must be cleaved first by a lysosomal enzyme (e.g., β-glucuronidase) before the Val-Ala dipeptide is exposed for subsequent cleavage by cathepsin B. acs.org This dual-release mechanism significantly improves plasma stability. biorxiv.orgacs.org Other modifications, such as incorporating polyethylene (B3416737) glycol (PEG) chains, can also offset hydrophobicity and potentially improve stability. rsc.org

| Strategy | Modification | Mechanism of Action | Reported Outcome |

|---|---|---|---|

| P3 Position Modification | Addition of a hydrophilic group (e.g., glutamic acid) N-terminal to Valine. | Sterically blocks access for extracellular enzymes (e.g., Ces1C) while allowing cathepsin B access. | Greatly increased stability in mouse plasma and improved therapeutic efficacy. nih.gov |

| Exo-Linker Technology | Repositions a hydrophilic peptide (e.g., Glu-Val-Cit) to the exo-position of the PAB spacer. | Masks payload hydrophobicity and confers resistance to enzymatic degradation by carboxylesterases and neutrophil elastase. | Reduced premature payload release, allowed higher drug-to-antibody ratios, and avoided aggregation. acs.orgadcreview.comnih.gov |

| Tandem-Cleavage Linker | Addition of a β-glucuronide moiety that masks the dipeptide. | Requires two sequential enzymatic cleavages (β-glucuronidase then cathepsin) for payload release. | Excellent plasma stability and enhanced tolerability in vivo. biorxiv.orgacs.org |

| PEGylation | Incorporation of polyethylene glycol (PEG) chains into the linker structure. | Increases hydrophilicity, which can offset hydrophobicity-related issues and improve stability. | Helped overcome hydrophobicity issues during conjugation and allowed generation of viable ADCs. rsc.org |

Comparative Studies of Fmoc Val Ala Pab with Other Cleavable Linker Technologies

Comparative Analysis with Valine-Citrulline (Val-Cit)-PAB Linkers

The Val-Cit linker is one of the most widely used protease-cleavable linkers in approved and clinical-stage ADCs. mdpi.comcreative-biolabs.comosf.io The Val-Ala linker emerged as a key alternative, offering solutions to some of the limitations associated with Val-Cit.

Both Val-Ala-PAB and Val-Cit-PAB linkers are designed to be substrates for lysosomal proteases, particularly Cathepsin B, which is often overexpressed in cancer cells. This enzymatic cleavage within the target cell is crucial for the controlled release of the cytotoxic payload.

A significant advantage of the Val-Ala linker lies in its superior physicochemical properties, particularly concerning hydrophobicity and its effect on ADC manufacturing and stability. nih.gov The Val-Ala dipeptide is noted to be more hydrophilic (or less hydrophobic) than Val-Cit. iris-biotech.deaxispharm.comnih.gov This characteristic is critical when conjugating highly hydrophobic payloads, such as pyrrolobenzodiazepine (PBD) dimers. creative-biolabs.comaxispharm.com

The higher hydrophobicity of the Val-Cit linker can lead to precipitation and aggregation issues, especially when trying to achieve a high drug-to-antibody ratio (DAR). mdpi.comcreative-biolabs.comosf.io In contrast, the Val-Ala linker permits the production of ADCs with a high DAR—in some cases up to 7.4—with only limited and acceptable levels of aggregation (<10%). mdpi.comcreative-biolabs.comaxispharm.com This ability to support higher payload conjugation without compromising the stability and homogeneity of the final product is a key differentiator for Val-Ala. osf.ionih.gov

Table 1: Physicochemical and Aggregation Properties of Val-Ala vs. Val-Cit Linkers

| Feature | Val-Ala Linker | Val-Cit Linker | Source(s) |

|---|---|---|---|

| Relative Hydrophobicity | Lower / More Hydrophilic | Higher / More Hydrophobic | nih.gov, axispharm.com, iris-biotech.de, nih.gov |

| Aggregation with High DAR | Limited Aggregation (<10%) | Prone to Precipitation & Aggregation | mdpi.com, axispharm.com, creative-biolabs.com, osf.io |

| Achievable DAR | High (e.g., up to 7.4) | Difficult to achieve high DAR | mdpi.com, axispharm.com, creative-biolabs.com |

| Suitability for Hydrophobic Payloads | Advantageous (e.g., for PBDs) | Can be problematic | mdpi.com, axispharm.com, creative-biolabs.com, osf.io |

In many direct comparisons, ADCs utilizing Val-Ala and Val-Cit linkers demonstrate similar in vitro potency and cellular activity when tested on various cancer cell lines. creative-biolabs.comosf.ioresearchgate.net However, in vivo studies have revealed context-dependent differences.

In a notable study using a non-internalizing antibody, where payload release occurs in the tumor microenvironment rather than inside the cell, an ADC with a Val-Ala linker showed superior anti-cancer activity in mouse models compared to its Val-Cit counterpart. nih.govrsc.org Further analysis showed that linkers with basic side chains like Val-Lys and Val-Arg were unstable and cleaved at the wrong site, making them unsuitable. rsc.orgrsc.org In other models, such as a stochastically conjugated anti-HER2 ADC, both Val-Ala and Val-Cit linkers resulted in comparable efficacy and histopathology profiles, despite the Val-Ala version having lower aggregation at high DAR. osf.ioresearchgate.net These findings suggest that while in vitro potency may be similar, the enhanced stability and distinct processing of the Val-Ala linker can translate to improved therapeutic outcomes in vivo under certain conditions.

Physicochemical Properties and Conjugate Aggregation Behavior

Evaluation Against Other Dipeptide Linkers (e.g., Phe-Lys, Gly-Gly-Phe-Gly, Ala-Ala)

The Val-Ala linker has also been evaluated against other peptide sequences, each with distinct properties.

Phe-Lys: The Phenylalanine-Lysine linker was explored in early ADC research. mdpi.com It is cleaved very rapidly by enzymes, with one study measuring its hydrolysis half-life at just 8 minutes, compared to 240 minutes for Val-Cit, indicating significantly lower stability. iris-biotech.de While functional, its high cleavage rate may lead to less favorable plasma stability compared to Val-Ala.

Gly-Gly-Phe-Gly: This tetrapeptide linker, used in the approved ADC Enhertu, is noted for having greater stability in the bloodstream compared to dipeptide linkers. axispharm.com Its design allows for effective cleavage by lysosomal proteases while minimizing premature payload release in circulation. nih.gov

Ala-Ala: The Alanine-Alanine dipeptide has been studied as an alternative. nih.gov Research shows that ADCs with L-amino acid dipeptides like Val-Ala can have faster lysosomal processing rates than those with an L-Ala-L-Ala linker. nih.gov However, these kinetic differences did not always lead to different in vitro or in vivo activities. nih.gov Notably, ADCs with L-amino acid dipeptides consistently showed superior cytotoxic potency compared to those with D-amino acid configurations like D-Ala-D-Ala. nih.govacs.org

Table 2: Comparative Properties of Various Peptide Linkers

| Linker | Key Characteristics | Source(s) |

|---|---|---|

| Val-Ala | Good balance of stability and cleavage; low aggregation. | nih.gov, iris-biotech.de |

| Val-Cit | High cleavage rate; prone to aggregation with high DAR. | mdpi.com, iris-biotech.de |

| Phe-Lys | Very rapid enzymatic cleavage; potentially lower plasma stability. | iris-biotech.de, rsc.org |

| Gly-Gly-Phe-Gly | Tetrapeptide with enhanced plasma stability. | axispharm.com, |

| Ala-Ala | Slower lysosomal processing than Val-Ala; effective. | nih.gov |

Distinctions from Acid-Cleavable, Disulfide-Cleavable, and Glucuronidase-Cleavable Linkers

The Fmoc-Val-Ala-PAB linker belongs to the enzyme-cleavable class, which differs fundamentally from other major cleavable linker types.

Acid-Cleavable Linkers: These linkers, most commonly featuring a hydrazone bond, are designed to hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH ~4.8). broadpharm.comnih.gov Their primary drawback is a lack of stability in systemic circulation (pH 7.4), where they can undergo slow hydrolysis, leading to premature and untargeted release of the payload. axispharm.comaxispharm.com In contrast, dipeptide linkers like Val-Ala offer vastly superior plasma stability, as the enzymes required for their cleavage are largely confined to the lysosomal compartment of target cells. nih.gov

Disulfide-Cleavable Linkers: This technology leverages the significant concentration gradient of glutathione (B108866) between the extracellular plasma and the intracellular environment. broadpharm.com The disulfide bond in the linker is reduced and cleaved by high intracellular glutathione levels, releasing the drug. While effective, achieving the optimal balance between robust plasma stability and efficient intracellular cleavage can be challenging. Peptide linkers like Val-Ala rely on a different biological trigger (proteases), offering a distinct mechanism of action.

Glucuronidase-Cleavable Linkers: These linkers are cleaved by β-glucuronidase, an enzyme active in lysosomes and the tumor microenvironment of some cancers. axispharm.com A key advantage of this system is the hydrophilic nature of the glucuronide motif, which can reduce ADC aggregation, improve solubility, and allow for the generation of high-DAR conjugates, similar to the benefit of Val-Ala over Val-Cit. axispharm.comproteogenix.science Studies have shown these linkers to have long plasma half-lives and payload release efficiencies comparable to peptide linkers. proteogenix.science Unlike Val-Ala, their cleavage mechanism is not dependent on peptide bond hydrolysis but on glycosidic bond cleavage.

Optimization Strategies for Fmoc Val Ala Pab Based Linkers in Conjugate Design

Modifications to Enhance Hydrophilicity and Solubility of Conjugates

A significant challenge in ADC development is the inherent hydrophobicity of many potent cytotoxic payloads and the linker itself, which can lead to aggregation, reduced drug-to-antibody ratio (DAR), and poor solubility. evidentic.comoup.com Enhancing the hydrophilicity of the linker is a key strategy to overcome these issues.

Introduction of Charged Groups: The addition of charged moieties, such as sulfonates or phosphates, to the linker structure can significantly improve aqueous solubility. wuxiapptec.comevidentic.com These hydrophilic groups help to counteract the hydrophobicity of the drug and the rest of the linker, facilitating conjugation in aqueous buffers and preventing aggregation. nih.govevidentic.com

Hydrophilic Amino Acids: While the Val-Ala dipeptide is chosen for its cleavage characteristics, the incorporation of other hydrophilic amino acids or sequences within the linker, outside of the direct cleavage site, can also enhance solubility. For example, the addition of a glutamic acid residue to a Val-Cit linker has been shown to increase plasma stability. unimi.it

Studies have shown that the Val-Ala dipeptide itself can offer advantages in terms of hydrophobicity compared to the more commonly used Val-Cit linker. The Val-Ala linker has been associated with less aggregation, particularly in conjugates with a high DAR, which is attributed to its comparatively lower hydrophobicity. axispharm.comosf.iomdpi.com This allows for the successful conjugation of highly lipophilic payloads. osf.ioaxispharm.com

Table 1: Comparison of Hydrophilicity-Enhancing Modifications

| Modification Strategy | Advantage | Research Finding | Citation |

|---|---|---|---|

| PEGylation | Increased solubility, improved pharmacokinetics, allows for higher DAR. | PEGylated spacers balance the lipophilicity of payloads like PBD dimers. | acs.orgaxispharm.comosf.io |

| Charged Groups (e.g., Sulfonates) | Significantly improves aqueous solubility, prevents aggregation. | Can compensate for the low solubility of many payloads, enabling higher DAR. | nih.govwuxiapptec.comevidentic.com |

| Val-Ala vs. Val-Cit | Lower hydrophobicity, leading to less aggregation at high DAR. | Val-Ala linkers allow for a DAR up to 7.4 with limited aggregation (<10%). | axispharm.comosf.iomdpi.com |

Incorporation of Protecting Groups for Improved Linker Stability During Synthesis

The synthesis of complex molecules like ADCs involves multiple steps where various functional groups need to be selectively manipulated. Protecting groups are essential to prevent unwanted side reactions and ensure the integrity of the linker during synthesis. iris-biotech.de The Fmoc (9-fluorenylmethyloxycarbonyl) group itself is a prime example, protecting the N-terminus of the dipeptide.

Orthogonal Protection Strategies: The synthesis of peptide-based linkers relies heavily on orthogonal protecting group strategies. iris-biotech.deiris-biotech.de This means that different protecting groups can be removed under specific conditions without affecting others. The most common strategy in solid-phase peptide synthesis (SPPS) is the Fmoc/tBu (tert-butyl) combination. iris-biotech.de The Fmoc group is base-labile (removed by piperidine), while tBu groups are acid-labile (removed by trifluoroacetic acid - TFA). iris-biotech.deresearchgate.net

"Safety-Catch" Linkers: This concept involves linkers that are stable under the conditions used for both Fmoc and Boc (tert-butoxycarbonyl) deprotection. researchgate.net A specific chemical activation step is required to make the linker labile to one of these conditions, providing an extra layer of control during complex syntheses. researchgate.net

Side-Chain Protection: Amino acids with reactive side chains require their own protecting groups. For example, the use of Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) or ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl) groups for the side chains of lysine (B10760008) or ornithine allows for their selective deprotection using hydrazine, while the Fmoc and tBu groups remain intact. sigmaaldrich.comuniversiteitleiden.nl This enables specific modifications to the side chain, such as branching or the attachment of other molecules. sigmaaldrich.com

Photolabile Protecting Groups: In some cases, photolabile groups like the 2-nitrobenzyl group are used. These groups can be removed by exposure to UV light, offering another level of orthogonality. This has been employed to protect the Val-Ala dipeptide during the synthesis of oligonucleotide conjugates to enhance its stability. nih.gov

Table 2: Examples of Protecting Groups Used in Linker Synthesis

| Protecting Group | Removal Condition | Use Case | Citation |

|---|---|---|---|

| Fmoc | Base (e.g., Piperidine) | N-terminal protection of the peptide chain. | iris-biotech.de |

| tBu | Acid (e.g., TFA) | Side-chain protection of amino acids like Asp and Glu. | iris-biotech.de |

| Dde/ivDde | Hydrazine | Orthogonal side-chain protection for selective modification. | sigmaaldrich.comuniversiteitleiden.nl |

| 2-Nitrobenzyl | UV Light | Photolabile protection to enhance stability during specific syntheses. | nih.gov |

Rational Design for Tuned Drug Release Kinetics

The rate at which the drug is released from the ADC is a critical parameter that influences both its efficacy and toxicity. The goal is to have a linker that is highly stable in the systemic circulation but allows for rapid drug release once inside the target cell. nih.govoup.com

Dipeptide Sequence Modification: The choice of the dipeptide sequence is a primary determinant of the cleavage rate by lysosomal proteases like Cathepsin B. rsc.org While Val-Ala is effective, researchers have explored numerous other dipeptide combinations to fine-tune the release kinetics. nih.gov Studies have shown that a hydrophobic residue is preferred at the P2 position (Valine) and a hydrophilic one at the P1 position. wuxiapptec.comosf.io Replacing alanine (B10760859) with citrulline (Val-Cit) is a common modification, often leading to different cleavage efficiencies and stability profiles. rsc.orgnih.gov For example, one study found that modifying a Val-Cit dipeptide to Val-Ala resulted in a twofold decrease in the linker cleavage rate by Cathepsin B, without affecting the in vitro potency. rsc.org

Stereochemistry: The stereochemistry of the amino acids in the dipeptide linker can significantly impact its susceptibility to enzymatic cleavage. Studies have indicated that ADCs containing an (L,L) dipeptide configuration generally show higher antitumor activity compared to other configurations. nih.gov

Flanking Modifications: Adding amino acids or other chemical moieties flanking the core dipeptide sequence can modulate enzyme access and cleavage rates. For instance, the addition of a glutamic acid residue N-terminal to a Val-Cit linker (Glu-Val-Cit) was found to enhance plasma stability, particularly in mouse models, by reducing susceptibility to cleavage by carboxylesterase 1C (Ces1C), without negatively impacting the desired cleavage by Cathepsin B inside the tumor cell. unimi.it

Self-Immolative Spacer Tuning: The structure of the PAB self-immolative spacer can also be modified to alter the kinetics of drug release following the initial enzymatic cleavage. nih.gov

Table 3: Factors Influencing Drug Release Kinetics

| Design Factor | Impact | Example | Citation |

|---|---|---|---|

| Dipeptide Sequence | Primary determinant of protease cleavage rate. | Val-Ala vs. Val-Cit; Val-Ala showed a 2-fold slower cleavage rate by Cathepsin B in one study. | rsc.org |

| Amino Acid Stereochemistry | Affects enzyme-substrate recognition and activity. | (l,l) dipeptide configurations have shown higher in vitro and in vivo antitumor activity. | nih.gov |

| Flanking Groups | Modulates enzyme specificity and plasma stability. | Adding a Glu residue to a Val-Cit linker (Glu-Val-Cit) improves stability in mouse plasma. | unimi.it |

Impact of Linker Length and Composition on Conjugate Performance

Steric Hindrance: A linker that is too short may cause the bulky drug payload to interfere with the antigen-binding site of the antibody, reducing its efficacy. A linker of sufficient length provides the necessary spacing to avoid this issue. axispharm.com

Solubility and Aggregation: As discussed previously, the composition of the linker directly impacts the solubility of the ADC. Hydrophobic linkers can lead to aggregation, especially at high DARs. oup.com The Val-Ala dipeptide has been shown to be advantageous over Val-Cit in this regard, as it allows for higher DARs with less aggregation due to its lower hydrophobicity. mdpi.comaxispharm.com

Drug Release Efficiency: The composition can affect the efficiency of the self-immolative process. For example, research has shown that linkers containing a PABC spacer can enhance the concentration of the released drug in tumor tissue compared to other spacer types. wuxiapptec.com A study comparing different linkers found that an ADC with a PABC linker led to a tumor MMAE concentration of 87.1 nmol/L, significantly higher than linkers without it. wuxiapptec.com

Table 4: Summary of Linker Length and Composition Effects

| Factor | Impact on Conjugate Performance | Research Finding | Citation |

|---|---|---|---|

| Linker Length | Affects steric hindrance and antibody binding. | Adequate length prevents payload from interfering with antigen binding. | axispharm.com |

| Hydrophobicity | Influences solubility and aggregation. | Val-Ala linkers show less aggregation at high DAR compared to Val-Cit. | mdpi.comaxispharm.com |

| Composition | Impacts stability, pharmacokinetics, and drug release. | PABC spacers can lead to higher concentrations of released drug in tumors. | wuxiapptec.com |

Future Research Directions and Emerging Applications of Fmoc Val Ala Pab Chemistry

Exploration in Novel Bioconjugate Platforms Beyond Current Paradigms

The utility of the Val-Ala-PAB linker system is being actively explored in bioconjugate platforms that extend beyond the traditional monoclonal antibody framework. These emerging applications leverage the same principle of targeted, enzyme-specific drug release but utilize different targeting moieties to access a broader range of diseases and biological targets.

Small Molecule-Drug Conjugates (SMDCs): SMDCs are an emerging class of targeted therapeutics that replace large monoclonal antibodies with small molecule ligands for targeting. frontiersin.org This approach offers potential advantages such as improved tumor penetration and more straightforward synthesis. The Val-Ala-PAB linker is well-suited for this platform. For instance, an integrin αVβ3-targeting SMDC was developed by combining the antimitotic agent monomethyl auristatin E (MMAE) with a linear RGD mimetic via an enzymatically cleavable Val-Ala-PABC linker. mdpi.com This conjugate demonstrated targeted inhibition of cell adhesion and cytotoxicity against αVβ3-positive cells. mdpi.com Similarly, another study explored replacing the Val-Ala linker in an SMDC targeting αVβ3 integrin with a different peptide sequence to optimize the anti-tumoral effect. frontiersin.org

Peptide-Drug Conjugates (PDCs): Similar to SMDCs, PDCs utilize peptides as the targeting ligand. Knottin peptides, for example, have been used to create conjugates with the drug gemcitabine, employing a Val-Ala-PAB linker to facilitate drug release. This approach was shown to overcome drug resistance in pancreatic cancer cells. dovepress.com

PROTACs (Proteolysis Targeting Chimeras): The reach of Val-Ala-PAB chemistry is extending into the realm of targeted protein degradation. Researchers have developed "nano-PROTACs" where a PROTAC molecule is attached to a nanoplatform using a Cathepsin B-cleavable peptide. nih.gov This design ensures that the PROTAC is released specifically within the tumor microenvironment, where Cathepsin B is overexpressed. nih.gov This strategy allows for localized activation of the PROTAC, minimizing off-target effects and enhancing the precision of protein degradation. nih.gov This application in PROTAC technology highlights the adaptability of the cleavable linker system for controlling the activity of a wide range of therapeutic modalities.

Advanced Structural Modifications for Enhanced Selectivity and Efficacy

To overcome some of the limitations of the standard Val-Ala linker, such as issues with hydrophobicity and premature cleavage, researchers are developing advanced structural modifications. These modifications aim to fine-tune the linker's properties, leading to ADCs with improved stability, higher drug-to-antibody ratios (DAR), and greater therapeutic efficacy.

One key area of research is enhancing the hydrophilicity of the linker-payload system. iris-biotech.de Hydrophobic payloads can lead to aggregation of the ADC, which can negatively impact its manufacturing, stability, and in vivo performance. acs.org To counteract this, hydrophilic polymers like polyethylene (B3416737) glycol (PEG) have been incorporated into the linker structure. broadpharm.com Studies have shown that modifying a Lys-Val-Ala-PAB linker with polysarcosine (PSar) resulted in an ADC with stronger water solubility, higher stability, and enhanced antitumor activity compared to a PEG-modified version. acs.org

Another innovative approach is the development of "exolinkers." This design repositions the cleavable peptide unit to an external ("exo") position on the PAB moiety. medchemexpress.com This structural rearrangement, especially when combined with hydrophilic amino acids like glutamic acid, can effectively mask the hydrophobicity of the payload, allowing for higher DARs without inducing aggregation. medchemexpress.com Furthermore, these exolinkers have demonstrated increased resistance to premature cleavage by certain plasma enzymes, potentially leading to a better safety profile. medchemexpress.com

The dipeptide sequence itself is also a target for modification to improve selectivity for specific proteases. For example, replacing the valine residue with a cyclobutane-1,1-dicarboxamide (B1604724) (cBu) moiety has been shown to increase specificity for Cathepsin B. nih.gov

| Modification Strategy | Example | Primary Goal | Reported Advantage(s) | Reference(s) |

|---|---|---|---|---|

| Hydrophilic Polymer Conjugation | PEGylation or Polysarcosine (PSar) addition to the linker | Increase hydrophilicity, reduce aggregation | Improved water solubility, higher stability, potential for higher DAR, and enhanced antitumor activity. | broadpharm.comacs.org |

| Exolinker Design | Repositioning the cleavable peptide to an "exo" position on the PAB spacer | Mask payload hydrophobicity, improve stability | Reduced aggregation even with high DAR, reduced premature payload release, potential for a more favorable safety profile. | medchemexpress.com |

| Dipeptide Sequence Alteration | Replacing Valine with a cyclobutane-1,1-dicarboxamide (cBu) moiety (cBu-Cit) | Enhance selectivity for Cathepsin B | Superior Cathepsin B specificity compared to the traditional Val-Cit linker, leading to improved therapeutic performance in preclinical models. | nih.gov |

| Introduction of Charged Residues | Incorporation of glutamic acid (Glu) into the peptide sequence (e.g., Glu-Val-Cit) | Increase plasma stability | Confers high stability in plasma by resisting cleavage from enzymes like carboxylesterase Ces1C, leading to superior therapeutic activity. | nih.gov |

Integration with Multi-Drug Conjugation and Combination Therapy Approaches

The versatility of the Fmoc-Val-Ala-PAB linker system is being harnessed to develop next-generation ADCs capable of delivering multiple therapeutic agents simultaneously. This strategy aims to overcome drug resistance and enhance therapeutic efficacy by targeting different cellular pathways at the same time.

One approach involves creating dual-drug ADCs, where a single antibody is armed with two different payloads. This can be achieved through sophisticated linker technologies that allow for the site-specific conjugation of distinct drug molecules. For example, researchers have developed a homogeneous ADC carrying both MMAE and a pyrrolobenzodiazepine (PBD) payload. broadpharm.com This was accomplished by modifying an antibody with a linker containing two different reactive handles (a ketone and an alkyne), allowing for the orthogonal conjugation of the two distinct drug-linker moieties. broadpharm.com This dual-drug ADC would, in principle, be able to exert two different cytotoxic mechanisms upon cleavage of the linkers inside the target cell.

The concept of combination therapy is also being explored through the co-administration of ADCs with other anti-cancer agents. medchemexpress.com The targeted delivery of a potent cytotoxin via an ADC can work synergistically with other therapies. Research has shown that cancer cells resistant to a single ADC may remain sensitive to a different payload delivered by the same antibody, supporting the rationale for multi-drug approaches. medchemexpress.com The development of linkers like this compound, which can be adapted for different payloads, is crucial for advancing these complex therapeutic strategies. The ability to create ADCs with different drug combinations allows for the empirical testing of which pairings provide the most potent and synergistic anti-tumor effects.

Methodological Advancements in Characterization and In Vivo Evaluation

The increasing complexity of bioconjugates utilizing the this compound linker necessitates the development of more sophisticated analytical and evaluation methods. Ensuring the quality, stability, and predictable in vivo behavior of these molecules is critical for their clinical success.

Advanced Characterization Techniques: A suite of advanced analytical methods is being employed to provide a comprehensive characterization of ADCs. frontiersin.orgmdpi.com High-resolution mass spectrometry (MS) is a cornerstone technique, used to confirm the molecular weight, identify the sites of conjugation, and determine the drug-to-antibody ratio (DAR). Hybrid liquid chromatography-mass spectrometry (LC-MS/MS) methods offer high sensitivity and specificity for quantifying both the conjugated drug and any free payload in biological samples, which is crucial for pharmacokinetic studies. mdpi.comiris-biotech.de Ion mobility-mass spectrometry is an emerging technique that provides an additional dimension of analysis, offering insights into the three-dimensional structure and conformation of the ADC. nih.gov Chromatographic techniques such as hydrophobic interaction chromatography (HIC) and size-exclusion chromatography (SEC) are also vital for assessing the DAR distribution and detecting aggregation.

Novel In Vivo Evaluation Methods: Understanding how these conjugates behave in a complex biological system is paramount. A significant challenge has been the direct visualization of linker cleavage and payload release in vivo. To address this, researchers have developed innovative imaging techniques. One such method uses a near-infrared (NIR) fluorogenic probe integrated into the linker system. biochempeg.com This "cyanine carbamate" (CyBam) platform remains non-fluorescent until the linker is cleaved by Cathepsin B within the lysosome, at which point the probe is released and becomes brightly fluorescent. biochempeg.com This allows for real-time, quantitative imaging of linker cleavage within mouse models, providing invaluable data on the site and extent of drug release. biochempeg.com Such methods enable a direct comparison of the in vivo performance of different linker chemistries, helping to guide the design of more effective and safer targeted therapies. biochempeg.com

| Methodological Area | Technique/Approach | Purpose/Application | Reference(s) |

|---|---|---|---|

| Advanced Characterization | High-Resolution Mass Spectrometry (HRMS) | Intact mass analysis, DAR determination, identification of conjugation sites. | |

| Hybrid LC-MS/MS | Quantification of total antibody, conjugated drug, and free payload in biological matrices for pharmacokinetic analysis. | mdpi.comiris-biotech.de | |

| Ion Mobility-Mass Spectrometry (IM-MS) | Provides information on the molecular shape and conformation of the ADC, adding another dimension to characterization. | nih.gov | |

| Hydrophobic Interaction Chromatography (HIC) | Separation of ADC species based on DAR, allowing for the determination of average DAR and distribution. | ||

| In Vivo Evaluation | Fluorogenic Probes (e.g., CyBam) | Real-time, in vivo imaging of linker cleavage and payload release in cellular and animal models. | biochempeg.com |

| Radiolabeled Conjugates | Evaluation of ADC stability and biodistribution through nuclear imaging techniques. |

Q & A

Q. What is the role of Fmoc-Val-Ala-PAB in antibody-drug conjugate (ADC) design?

this compound serves as a protease-cleavable linker in ADCs, enabling targeted drug release in cancer cells. The Val-Ala dipeptide sequence is specifically cleaved by lysosomal cathepsin B, ensuring payload release intracellularly while maintaining stability in systemic circulation . Its Fmoc group protects the amine during synthesis and is removed under basic conditions for conjugation . Methodologically, its efficacy is validated using in vitro lysosomal extracts and LC-MS to monitor cleavage kinetics .

Q. How is this compound synthesized, and what purification methods are recommended?

The compound is synthesized via solid-phase peptide synthesis (SPPS):